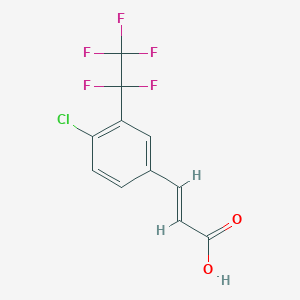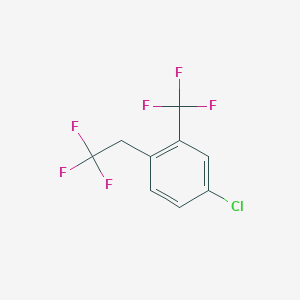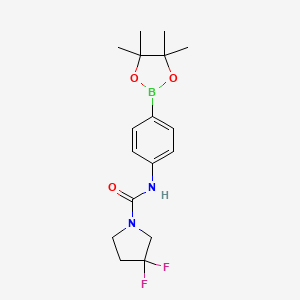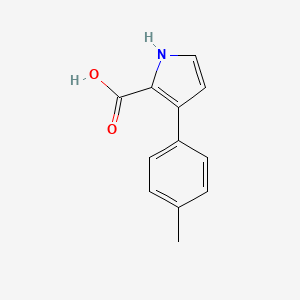![molecular formula C18H25BN2O6 B13725823 3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)
3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that features a nitro group, a tetrahydropyran ring, and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps. One common approach is to start with a benzamide derivative, which undergoes nitration to introduce the nitro group. The tetrahydropyran ring can be introduced through a cyclization reaction, and the dioxaborolane moiety is often added via a borylation reaction using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or pyran derivatives.
Aplicaciones Científicas De Investigación
3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dioxaborolane moiety can form reversible covalent bonds with biomolecules. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethoxy-tetrahydro-pyran-3-ol: A related compound with a similar tetrahydropyran ring structure.
Pyridin-3-ylmethylene-(4-p-tolyl-piperazin-1-yl)-amine: Another compound with a similar aromatic ring and nitrogen-containing functional groups.
Uniqueness
3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to the combination of its nitro group, tetrahydropyran ring, and dioxaborolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H25BN2O6 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
3-nitro-N-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H25BN2O6/c1-17(2)18(3,4)27-19(26-17)13-9-12(10-15(11-13)21(23)24)16(22)20-14-5-7-25-8-6-14/h9-11,14H,5-8H2,1-4H3,(H,20,22) |
Clave InChI |
JJANJBBMCZHTSZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)


![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)


![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)





